molecular formula C8H9N3 B1296584 (4-Hydrazinophenyl)acetonitrile CAS No. 57411-91-3

(4-Hydrazinophenyl)acetonitrile

Cat. No. B1296584
CAS RN: 57411-91-3
M. Wt: 147.18 g/mol
InChI Key: IXAYDTXYULYNHN-UHFFFAOYSA-N
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Patent
US04650810

Procedure details

A solution of sodium nitrite (1.9 g) in water (16 ml) was added dropwise to a suspension of 4-aminophenylacetonitrile (3.6 g) in concentrated hydrochloric acid (37 ml) so that the temperature did not exceed +2° C. The resulting mixture was stirred overnight (room temperature), the yellow solid collected, washed with cold ethanol (20 ml) and ether (50 ml), dried (vacuum) to give the title compound as a yellow solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]#[N:14])=[CH:8][CH:7]=1>O.Cl>[NH:5]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]#[N:14])=[CH:8][CH:7]=1)[NH2:1] |f:0.1|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3.6 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC#N
Name
Quantity
16 mL
Type
solvent
Smiles
O
Name
Quantity
37 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight (room temperature)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed +2° C
CUSTOM
Type
CUSTOM
Details
the yellow solid collected
WASH
Type
WASH
Details
washed with cold ethanol (20 ml) and ether (50 ml)
CUSTOM
Type
CUSTOM
Details
dried (vacuum)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(N)C1=CC=C(C=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04650810

Procedure details

A solution of sodium nitrite (1.9 g) in water (16 ml) was added dropwise to a suspension of 4-aminophenylacetonitrile (3.6 g) in concentrated hydrochloric acid (37 ml) so that the temperature did not exceed +2° C. The resulting mixture was stirred overnight (room temperature), the yellow solid collected, washed with cold ethanol (20 ml) and ether (50 ml), dried (vacuum) to give the title compound as a yellow solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]#[N:14])=[CH:8][CH:7]=1>O.Cl>[NH:5]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]#[N:14])=[CH:8][CH:7]=1)[NH2:1] |f:0.1|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3.6 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC#N
Name
Quantity
16 mL
Type
solvent
Smiles
O
Name
Quantity
37 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight (room temperature)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed +2° C
CUSTOM
Type
CUSTOM
Details
the yellow solid collected
WASH
Type
WASH
Details
washed with cold ethanol (20 ml) and ether (50 ml)
CUSTOM
Type
CUSTOM
Details
dried (vacuum)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(N)C1=CC=C(C=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.